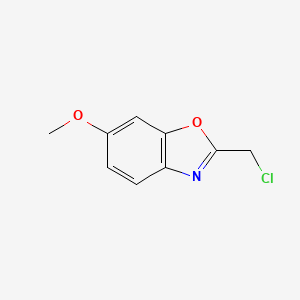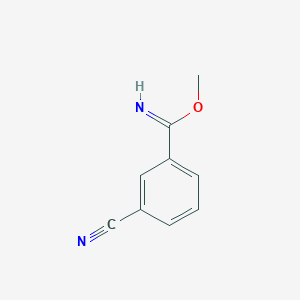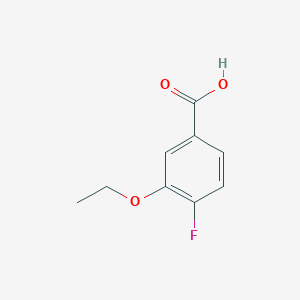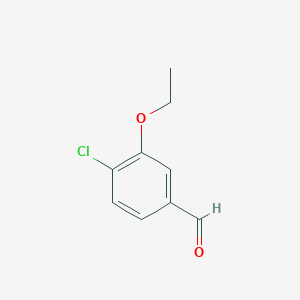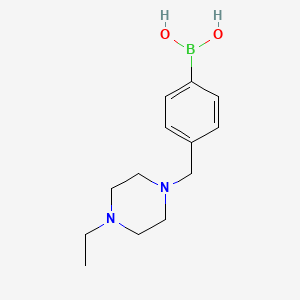
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid (EPB) is a boronic acid derivative. It has a molecular formula of C13H21BN2O2 and a molecular weight of 248.13 g/mol .
Molecular Structure Analysis
The molecular structure of EPB consists of a phenylboronic acid group attached to a 4-ethylpiperazine group via a methylene bridge. The SMILES string for this compound is CN1CCN(CC1)Cc2ccc(cc2)B(O)O .Scientific Research Applications
Applications in Synthesis and Drug Development
Phenylboronic acids and their derivatives, like "4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid," play a crucial role in organic synthesis and drug development due to their unique chemical properties. For instance, a practical synthesis method for producing 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory drugs, was developed by using phenylboronic acid in a cross-coupling reaction, highlighting the utility of phenylboronic acid derivatives in pharmaceutical manufacturing (Qiu et al., 2009).
Biomedical Applications
Benzoxaboroles, derivatives of phenylboronic acids, have been recognized for their biological activity and potential in clinical trials. These compounds exhibit a wide range of applications, from serving as building blocks in organic synthesis to displaying significant biological activities. Certain benzoxaboroles are under clinical trials due to their potential therapeutic effects, demonstrating the broad applicability of phenylboronic acid derivatives in medicine and biotechnology (Adamczyk-Woźniak et al., 2009).
Drug Delivery Systems
Phenylboronic acid derivatives have been utilized in developing pH- and sugar-sensitive layer-by-layer films and microcapsules for targeted drug delivery. This innovative application allows for the controlled release of drugs in response to specific biological conditions, such as changes in pH or sugar levels, offering new avenues for treating diabetes and other conditions where precise control over drug release is critical (Sato et al., 2011).
Electrochemical Biosensors
Recent progress in developing electrochemical biosensors based on phenylboronic acid and its derivatives has shown promise for detecting biomolecules, including glucose. These biosensors exploit the selective binding properties of phenylboronic acid to diols, enabling the sensitive and selective detection of glucose, glycoproteins, and other biologically relevant compounds. This application is particularly relevant for managing diabetes through non-enzymatic glucose monitoring, showcasing the versatility of phenylboronic acid derivatives in bioanalytical chemistry (Anzai, 2016).
properties
IUPAC Name |
[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6,17-18H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHAFGQAIGIQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




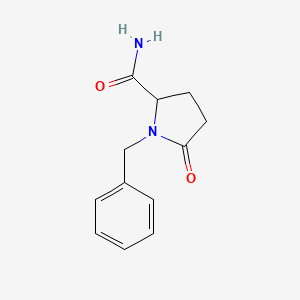
![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)

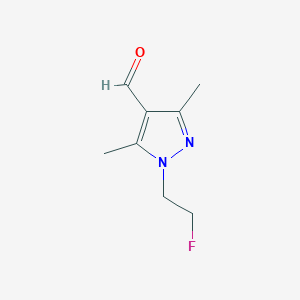
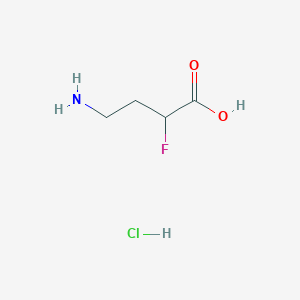
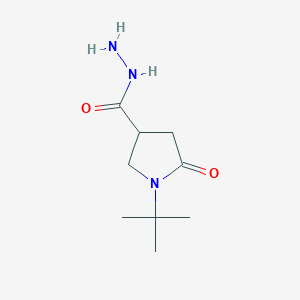
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)

